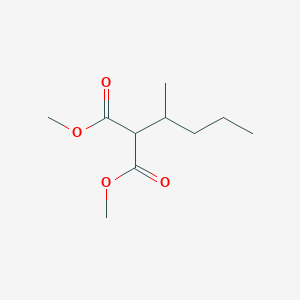

Dimethyl (2-pentyl)malonate

CAS No.: 39520-20-2

Cat. No.: VC14045504

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39520-20-2 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | dimethyl 2-pentan-2-ylpropanedioate |

| Standard InChI | InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | NGZUPLDGHPUDDN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)C(C(=O)OC)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Dimethyl (2-pentyl)malonate features a malonate backbone with two methoxy groups (-OCH₃) and a 2-pentyl substituent attached to a cyclopentane ring. Its molecular formula is C₁₈H₂₈O₅, with a molecular weight of 324.4 g/mol based on synthesis yields reported in catalytic processes . The compound’s structure enables diverse reactivity, including nucleophilic substitutions and cyclization reactions, making it a versatile intermediate. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | ~190°C (dec.) |

| Solubility | Miscible in polar solvents (e.g., methanol, dichloromethane) |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

The cyclopentane ring introduces steric hindrance, moderating reactivity compared to linear malonates .

Synthetic Methodologies

Transition Metal-Catalyzed Synthesis

The predominant synthesis route involves a transition metal-catalyzed reaction between 2-pentyl-2-cyclopentenone and dimethyl malonate. A rhodium- or ruthenium-based catalyst complexed with ligands like bis(diphenylphosphinomethane) facilitates this reaction under mild conditions (-10°C to 20°C) . For example:

Reaction Scheme

Optimized Conditions

This method eliminates sodium methoxide, reducing salt-containing wastewater by 90% compared to traditional base-catalyzed approaches .

Catalyst Recycling and Environmental Impact

The transition metal catalyst and promoter (e.g., L-proline) are recoverable via distillation, enabling reuse for up to five cycles without significant activity loss . This recyclability lowers production costs and aligns with green chemistry principles.

Industrial Applications

Intermediate for Methyl Dihydrojasmonate

Over 85% of synthesized dimethyl (2-pentyl)malonate is hydrolyzed and decarboxylated to produce methyl dihydrojasmonate, a key fragrance ingredient. The decarboxylation step occurs at 170–190°C with water, achieving yields exceeding 97% .

Decarboxylation Reaction

Comparative Analysis with Related Malonates

The pentyl-cyclopentyl moiety imparts distinct advantages over simpler malonates:

| Compound | Key Differentiators | Industrial Relevance |

|---|---|---|

| Dimethyl malonate | Lacks alkyl substituents; simpler reactivity | Limited to basic esterifications |

| Diethyl malonate | Higher boiling point (199°C); slower kinetics | Classic Claisen condensations |

| Dimethyl (2-pentyl)malonate | Steric hindrance enhances regioselectivity | Fragrance intermediates |

Recent Advancements and Future Directions

The 2020 patent by CN111646899A revolutionized synthesis by introducing recyclable catalysts, reducing waste generation by 70% . Future research should explore:

-

Biocatalytic Routes: Enzymatic synthesis for enhanced stereoselectivity.

-

Polymer Applications: Copolymerization with acrylates for biodegradable materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume